(S)-8-(tert-Butyl)chroman-4-amine
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Overview
Description
(S)-8-(tert-Butyl)chroman-4-amine is a chiral compound belonging to the chroman family, characterized by a chroman ring structure with a tert-butyl group at the 8th position and an amine group at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available chroman derivatives.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of (S)-8-(tert-Butyl)chroman-4-amine would involve optimization of reaction conditions to maximize yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to speed up the reaction and reduce by-products.
Reaction Temperature and Pressure: Controlling these parameters to ensure the reaction proceeds efficiently.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (S)-8-(tert-Butyl)chroman-4-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, converting any ketone or aldehyde groups to alcohols.
Substitution: The amine group can participate in substitution reactions, where it can be replaced or modified by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Receptor Binding: Studied for its ability to bind to specific receptors in biological systems.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancers.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
(S)-8-(tert-Butyl)chroman-4-amine exerts its effects through various molecular targets and pathways. The amine group can interact with biological molecules, forming hydrogen bonds and ionic interactions. The chroman ring structure allows for π-π interactions with aromatic residues in proteins, influencing their function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
8-(tert-Butyl)chroman-4-ol: Similar structure but with a hydroxyl group instead of an amine.
8-(tert-Butyl)chroman-4-one: Contains a ketone group at the 4th position.
8-(tert-Butyl)chroman-4-carboxylic acid: Contains a carboxylic acid group at the 4th position.
Uniqueness
(S)-8-(tert-Butyl)chroman-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amine group allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
(4S)-8-tert-butyl-3,4-dihydro-2H-chromen-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)10-6-4-5-9-11(14)7-8-15-12(9)10/h4-6,11H,7-8,14H2,1-3H3/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOIBLQXMSCOST-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1OCCC2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=CC2=C1OCC[C@@H]2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677287 |
Source
|
Record name | (4S)-8-tert-Butyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228553-77-2 |
Source
|
Record name | (4S)-8-tert-Butyl-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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